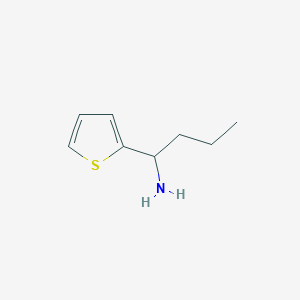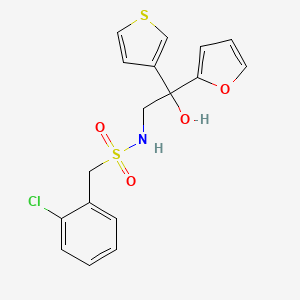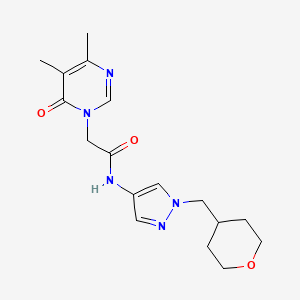![molecular formula C17H14N2O3S B3011532 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide CAS No. 637312-74-4](/img/structure/B3011532.png)
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various thiourea derivatives and benzofuran compounds, which are structurally related to the compound . These compounds are of interest due to their potential biological activities and their intriguing molecular structures, which often include hydrogen bonding and other non-covalent interactions that can affect their physical properties and reactivity .
Synthesis Analysis
The synthesis of related thiourea derivatives typically involves the reaction of an amine with a thiocarbonyl compound. For example, the synthesis of N-[(phenylcarbonyl)carbamothioyl]benzamide was achieved through a simple and efficient one-step process without the need for a purification step . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods suggest that the synthesis of the compound would likely involve the reaction of an appropriate amine with a thiocarbonyl compound, possibly derived from benzofuran-2-carboxylic acid.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques such as X-ray diffraction, which provides detailed information about the conformation and crystal packing of the molecules. For instance, the crystal structure of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide revealed centrosymmetric dimers connected by N-H⋯S hydrogen bonds . The molecular conformation is often stabilized by intramolecular hydrogen bonds, as seen in several of the compounds discussed in the papers .
Chemical Reactions Analysis
The reactivity of thiourea derivatives can be influenced by the presence of substituents on the aromatic rings, as well as the overall molecular conformation. For example, the relative position of phenyl groups in N-[(phenylcarbonyl)carbamothioyl]benzamide influences its chemical behavior . Additionally, the biological activity of these compounds, such as their antimicrobial properties, can be assessed through various assays, indicating potential applications as antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives and related compounds are closely related to their molecular structure. The presence of hydrogen bonds and other non-covalent interactions can affect properties such as solubility and stability. Theoretical calculations, such as DFT, can be used to predict these properties and provide insight into the electronic structure of the molecules . The crystal packing and molecular conformations observed in the X-ray structures also contribute to the understanding of these properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide is involved in the synthesis and characterization of novel compounds with potential applications in various fields, including antimicrobial and antinociceptive activities. These studies involve the synthesis of derivatives by cyclocondensation reactions, characterization through spectral analysis, and evaluation of biological activities. For instance, Idrees et al. (2019) synthesized novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, showcasing the compound's versatility in generating new chemical entities with potential antimicrobial applications Idrees et al., 2019.
Antimicrobial Screening
The antimicrobial properties of derivatives synthesized from N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide have been a significant area of research. Studies have focused on screening these compounds against various pathogenic microorganisms to assess their potential as new antimicrobial agents. For example, synthesized compounds have been evaluated for their in-vitro antibacterial activity against gram-negative and gram-positive bacterial strains, with some showing promising results compared to standard drugs like Chloramphenicol Ahmed, 2007.
Antinociceptive Activity
Research into the antinociceptive effects of N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide derivatives has also been conducted. These studies aim to discover new pain-relief agents by synthesizing and testing various derivatives for their antinociceptive (pain-blocking) properties, with some showing promising results in preliminary evaluations Shipilovskikh et al., 2020.
Structural Studies
Structural and vibrational studies of derivatives have been essential in understanding the molecular conformation, stability, and interactions that contribute to their biological activities. Such studies involve detailed analyses using techniques like X-ray diffraction, FTIR, and NMR spectroscopy, providing insights into the molecular structure and properties of these compounds Saeed et al., 2011.
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-15(20)14-10-5-3-7-13(10)23-17(14)19-16(21)12-8-9-4-1-2-6-11(9)22-12/h1-2,4,6,8H,3,5,7H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDOWVBPFLCOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)
![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3011452.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3011456.png)



![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3011464.png)


![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)
